molecular formula C18H12ClN3O2S2 B2950128 7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111062-61-3

7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No. B2950128
CAS RN: 1111062-61-3
M. Wt: 401.88
InChI Key:
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Description

Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . They are part of a broader class of compounds known as heterocyclic compounds, which have been widely used in the synthesis of pharmaceuticals .


Synthesis Analysis

Quinazoline derivatives can be synthesized via various methods. For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The chemical structure of quinazolinones includes a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

The design and synthesis of azolopyrimidoquinolines and pyrimidoquinazolines, compounds closely related to 7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, have shown significant antioxidant and anti-inflammatory activities. For example, certain compounds in this class demonstrated the highest inhibitory antioxidant activity using erythrocyte hemolysis or ABTS methods, as well as potent anti-inflammatory activity in models of carrageenan-induced paw edema in rats (El-Gazzar, Youssef, Abu‐Hashem, & Badria, 2009).

Anticancer Properties

Another important area of research is the assessment of structurally related compounds for their antiproliferative activities against various human cancer cell lines. A study on novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid revealed promising cytotoxic activity against liver, breast, and colon carcinoma cell lines, indicating the potential of these compounds in cancer treatment (Cankara Pirol et al., 2014).

Antimicrobial and Antiallergy Effects

Compounds similar to 7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide have also been explored for their antimicrobial and antiallergy effects. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, showing significant potency compared to disodium cromoglycate in rat models (Hargrave, Hess, & Oliver, 1983).

Molluscicidal Properties

Research into new thiazolo[5,4-d]pyrimidines with molluscicidal properties against snails, which are intermediate hosts of schistosomiasis, highlights another potential application area. These findings suggest the value of these compounds in addressing parasitic diseases (El-bayouki & Basyouni, 1988).

Mechanism of Action

    Indole Derivatives

    Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

    Thiazole Derivatives

    Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

    Quinazoline Derivatives

    Quinazoline derivatives have been found to possess various biological activities, such as sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .

Future Directions

Quinazoline derivatives continue to be a focus of research due to their wide range of biological properties. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers .

properties

IUPAC Name

7-chloro-N-(4-methylphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c1-9-2-5-11(6-3-9)20-17(24)14-15-21-16(23)12-8-10(19)4-7-13(12)22(15)18(25)26-14/h2-8H,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNZRXZHGZQWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

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